molecular formula C17H11F3N2O2 B1218715 2-((7-(Trifluoromethyl)-4-quinolinyl)amino)benzoic acid CAS No. 36777-15-8

2-((7-(Trifluoromethyl)-4-quinolinyl)amino)benzoic acid

Cat. No. B1218715
CAS RN: 36777-15-8
M. Wt: 332.28 g/mol
InChI Key: QBYPVSPDWKEXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971789

Procedure details

4-Chloro-7-trifluoromethylquinoline and 2-amino benzoic acid are refluxed in dilute hydrochloric acid for 1 hour to give 2-(7-trifluoromethyl-4-quinolylamino)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH2:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([OH:21])=[O:20]>Cl>[F:13][C:12]([F:15])([F:14])[C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:16][C:17]3[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=3[C:19]([OH:21])=[O:20])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C2C(=CC=NC2=C1)NC1=C(C(=O)O)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.